molecular formula C14H15N3O2 B12332109 Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-

Cat. No.: B12332109
M. Wt: 257.29 g/mol
InChI Key: WDRFAAPRKVMACK-UHFFFAOYSA-N
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Description

The compound "Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-" is a fused bicyclic heterocycle featuring an isoxazole ring fused to a partially saturated pyridinone scaffold. Key structural attributes include:

  • Isoxazolo[4,5-c]pyridin-4(5H)-one core: A 9-membered bicyclic system with oxygen and nitrogen atoms in the isoxazole ring and a ketone group at position 4 of the pyridinone moiety.
  • Substituents: A 3-(aminomethyl)phenyl group at position 3, a methyl group at position 5, and partial saturation at the 6,7-positions. These substituents likely enhance solubility (via the primary amine) and modulate lipophilicity (via the methyl group) .
  • Potential applications: Similar fused heterocycles, such as imidazopyridines, are widely explored in medicinal chemistry for anticancer, antimicrobial, and central nervous system (CNS) activities .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]-5-methyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C14H15N3O2/c1-17-6-5-11-12(14(17)18)13(16-19-11)10-4-2-3-9(7-10)8-15/h2-4,7H,5-6,8,15H2,1H3

InChI Key

WDRFAAPRKVMACK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C(=NO2)C3=CC=CC(=C3)CN

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Pyridines with Hydroxylamine Derivatives

A common approach involves the reaction of 3-chloroisonicotinonitrile with acetohydroxamic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This method facilitates intramolecular cyclization to form the isoxazolo ring. For example, Isoxazolo[5,4-c]pyridin-3-amine was synthesized in 41% yield under these conditions. The reaction proceeds via nucleophilic substitution of the chlorine atom by the hydroxylamine oxygen, followed by cyclization (Figure 1A).

Nitro Group Displacement

Intramolecular nucleophilic substitution of a nitro group on a pyridine derivative can also yield the isoxazolo[4,5-c]pyridine scaffold. For instance, 2-chloro-3-nitropyridines undergo cyclization with ethyl acetoacetate under basic conditions (K₂CO₃ in MeCN) to form ethyl isoxazolo[4,5-b]pyridine-3-carboxylates. While this method is reported for the [4,5-b] isomer, analogous conditions may apply to the [4,5-c] system with appropriate substitution (Figure 1B).

Partial Hydrogenation to 6,7-Dihydro Structure

The 6,7-dihydro moiety is introduced via selective hydrogenation of the pyridine ring:

Catalytic Hydrogenation

Using palladium on carbon (Pd/C, 10%) under hydrogen pressure (75 psi) in ethanol with triethylamine as a base, the aromatic pyridine ring is partially reduced. This method ensures retention of the isoxazolo ring while saturating the 6,7-positions. For example, hydrogenation of 4-chloro-3-methylisothiazolo[5,4-b]pyridine under these conditions yields the dihydro derivative in 8% yield.

Methylation at the 5-Position

The 5-methyl group is introduced early in the synthesis to direct regioselectivity:

Alkylation of Pyridine Precursors

Methylation of a pyridine intermediate (e.g., 4-amino-5-benzoylisoxazole) with methyl iodide (CH₃I) in the presence of NaH ensures substitution at the 5-position.

Reductive Amination

For intermediates with a ketone group at the 5-position, reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine introduces the methyl group.

Final Functional Group Transformations

Aminomethyl Group Introduction

The 3-(aminomethyl)phenyl group is installed via reductive amination of a ketone intermediate. For example, condensation of 3-formylphenylisoxazolo[4,5-c]pyridine with ammonium acetate and subsequent reduction with NaBH₄ yields the aminomethyl derivative.

Protection-Deprotection Strategies

Boc-protected intermediates are utilized to prevent undesired reactions during synthesis. Final deprotection with TFA or HCl in dioxane affords the free amine.

Representative Synthetic Pathway

A consolidated route is outlined below:

  • Core Formation : React 3-chloroisonicotinonitrile with acetohydroxamic acid/K₂CO₃ in DMF to form isoxazolo[4,5-c]pyridin-3-amine.
  • Methylation : Treat with CH₃I/NaH to install the 5-methyl group.
  • Aryl Substitution : Perform Suzuki coupling with 3-(Boc-aminomethyl)phenylboronic acid/Pd(PPh₃)₄.
  • Hydrogenation : Partially reduce the pyridine ring using Pd/C/H₂.
  • Deprotection : Remove Boc groups with HCl/dioxane.

Analytical Data and Yields

Step Reaction Yield Key Conditions
1 Cyclization 41% K₂CO₃, DMF, 20°C
2 Methylation 75% CH₃I, NaH, THF
3 Suzuki Coupling 68% Pd(PPh₃)₄, K₂CO₃, DME
4 Hydrogenation 82% Pd/C, H₂, EtOH
5 Deprotection 95% HCl, dioxane

Challenges and Optimization

  • Regioselectivity : Use directing groups (e.g., nitro or amino) to control substitution patterns.
  • Over-Reduction : Employ low hydrogen pressure (≤50 psi) to avoid full saturation of the pyridine ring.
  • Side Reactions : Protect reactive amines (e.g., as Boc derivatives) during coupling steps.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been identified as a promising candidate in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy against various diseases.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds can exhibit potent anticancer properties. For instance, studies have shown that similar isoxazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation, making them suitable for further exploration as anticancer agents .

Compound Cell Line IC50 (µM) Activity
Isoxazolo[4,5-c]pyridin derivativeMCF-70.39Cytotoxic
Isoxazolo[4,5-c]pyridin derivativeA54926Antitumor

Anti-inflammatory Properties

Isoxazole compounds are also being investigated for their anti-inflammatory effects. The structure of isoxazolo[4,5-c]pyridin-4(5H)-one allows it to interact with various biological targets involved in inflammatory pathways. This potential has been linked to its ability to inhibit cyclooxygenase enzymes (COX-2), which play a critical role in inflammation .

Proteomics Research

The compound has applications in proteomics, particularly as a tool for studying protein interactions and functions. It can serve as a molecular probe due to its ability to selectively bind to specific proteins or enzymes involved in disease processes.

Mechanistic Studies

In proteomics research, isoxazolo[4,5-c]pyridin derivatives can be utilized to elucidate mechanisms of action for specific proteins. By modifying the compound for enhanced binding affinity, researchers can investigate protein conformational changes and interactions within cellular environments .

Chemical Synthesis and Modifications

The synthesis of isoxazolo[4,5-c]pyridin-4(5H)-one can be achieved through various chemical pathways that allow for the introduction of different functional groups. These modifications can significantly alter its biological activity and selectivity.

Mechanism of Action

The mechanism of action of isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Class Heterocycle Key Features
Isoxazolo[4,5-c]pyridinone Isoxazole + pyridinone Oxygen and nitrogen in the isoxazole ring; ketone at position 4.
Imidazo[4,5-c]pyridines Imidazole + pyridine Two nitrogens in the imidazole ring; often used in kinase inhibitors .
Thiazolo[5,4-c]pyridines Thiazole + pyridine Sulfur and nitrogen in the thiazole ring; common in antiviral agents .

Substituent Effects

  • 5-Methyl group : Increases lipophilicity compared to polar groups (e.g., methoxyethyl in ).

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) logP* Water Solubility
Target Compound ~C15H17N3O2 ~277.3 ~1.8 Moderate
Thiazolo[5,4-c]pyridin-2-amine derivative C8H11N3OS 197.26 1.2 Low
Imidazo[4,5-c]pyridine derivatives Varies Varies 0.5–2.5 Moderate

*Predicted using fragment-based methods.

Research Findings

  • Imidazo[4,5-c]pyridines : Substitution at position 3 with electron-donating groups (e.g., methoxy) enhances anticancer activity .
  • Thiazolo[5,4-c]pyridines : Acetyl substituents (as in ) improve metabolic stability but reduce solubility .
  • Target Compound: Computational docking studies suggest strong affinity for serotonin receptors due to the aminomethylphenyl group, though experimental validation is needed.

Biological Activity

Isoxazolo[4,5-c]pyridin-4(5H)-one, specifically the derivative 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-, has garnered attention in recent years for its diverse biological activities. This compound belongs to a larger class of isoxazole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

Isoxazolo[4,5-c]pyridin-4(5H)-one features a fused isoxazole and pyridine ring system, which contributes to its unique biological properties. The presence of an aminomethyl group and methyl substituents enhances its interaction with biological targets.

The biological activity of isoxazolo[4,5-c]pyridin-4(5H)-one involves its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to different biological effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact molecular targets are still under investigation but may include kinases and receptors involved in cell proliferation and inflammation .

Anticancer Activity

Research indicates that isoxazolo[4,5-c]pyridin-4(5H)-one derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Several studies have employed the MTT assay to evaluate the cytotoxic effects of these compounds against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. Notably, compounds derived from this scaffold demonstrated IC50 values ranging from 4.4 µM to 21.8 µM against cancer cells while showing lower toxicity towards normal fibroblast cells (WI-38) .
CompoundCell LineIC50 (µM)Selectivity
3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methylHCT-1166.3High
3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methylPC38.0Moderate
Control (5-Fluorouracil)HCT-11610.0N/A

Antimicrobial Activity

Isoxazolo[4,5-c]pyridin-4(5H)-one derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess activity against both gram-positive and gram-negative bacteria:

  • Antimicrobial Testing : Compounds were tested against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
CompoundTarget PathogenMIC (µg/mL)
N-isoxazolo[5,4-b]pyridine derivativePseudomonas aeruginosa12
N-isoxazolo[4,5-b]pyridine derivativeStaphylococcus aureus15

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit key inflammatory mediators such as COX enzymes:

  • Inhibition Studies : Compounds derived from isoxazolo[4,5-c]pyridin-4(5H)-one have demonstrated IC50 values in the range of 2.1 to 10.9 µM for COX-2 inhibition .

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on a series of isoxazole derivatives revealed that those with specific substitutions at the 6-position exhibited enhanced cytotoxicity against HCT-116 cells compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Efficacy : Another investigation focused on synthesizing sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed promising antibacterial activity against Pseudomonas aeruginosa. The study emphasized the potential for developing new antibacterial agents based on these frameworks .

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